Technical Documentation Center

3,5-Di-tert-amyl-2-hydroxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Di-tert-amyl-2-hydroxybenzaldehyde
  • CAS: 41715-33-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-di-tert-amyl-2-hydroxybenzaldehyde: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-di-tert-amyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a molecule of significant interest in the fields of coordination chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-di-tert-amyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a molecule of significant interest in the fields of coordination chemistry, materials science, and drug discovery. Its sterically hindered phenolic framework and reactive aldehyde functionality make it a versatile precursor for the synthesis of complex ligands, molecular sensors, and potentially bioactive compounds. The bulky tert-amyl groups influence the molecule's solubility, reactivity, and the stereochemistry of its derivatives, offering unique properties compared to its more common tert-butyl analog. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic routes for 3,5-di-tert-amyl-2-hydroxybenzaldehyde, offering insights for its application in research and development.

Chemical Structure and Isomerism

3,5-di-tert-amyl-2-hydroxybenzaldehyde possesses a central benzene ring functionalized with a hydroxyl group, an aldehyde group, and two tertiary-amyl groups. The systematic IUPAC name for this compound is 3,5-bis(2-methylbutan-2-yl)-2-hydroxybenzaldehyde. The "tert-amyl" substituent, more formally known as the 1,1-dimethylpropyl group, introduces a chiral center if the two methyl groups are considered within the context of the entire molecule's symmetry, although the tert-amyl group itself is achiral.

Caption: Chemical structure of 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

Physicochemical Properties

PropertyPredicted Value/InformationReference/Basis
CAS Number 41715-33-7[1]
Molecular Formula C₁₇H₂₆O₂[1]
Molecular Weight 262.39 g/mol Calculated
Appearance Pale yellow solid or oilAnalogy to similar compounds
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, methanol); sparingly soluble in water.[2][3]Analogy and general principles of solubility for long-chain alkylphenols.[3][4]
Boiling Point Higher than 3,5-di-tert-butyl-2-hydroxybenzaldehyde (241 °C)Increased molecular weight and van der Waals forces.
Melting Point Likely lower than 3,5-di-tert-butyl-2-hydroxybenzaldehyde (59-61 °C)Increased conformational flexibility of the amyl groups may disrupt crystal packing.

Synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde

The synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde typically involves a two-step process: the alkylation of phenol to produce 2,4-di-tert-amylphenol, followed by formylation to introduce the aldehyde group at the ortho position to the hydroxyl group.

Step 1: Synthesis of 2,4-di-tert-amylphenol

The precursor, 2,4-di-tert-amylphenol, can be synthesized by the Friedel-Crafts alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) in the presence of an acid catalyst.[5]

Reaction: Phenol + 2-methyl-2-butene/2-methyl-1-butene --(Acid Catalyst)--> 2,4-di-tert-amylphenol

Experimental Protocol: Catalytic Alkylation of Phenol

  • Catalyst Activation: An acidic ion-exchange resin or an inorganic solid acid catalyst (e.g., silica-alumina) is activated according to the manufacturer's specifications.

  • Reaction Setup: A stirred batch reactor is charged with phenol and the activated catalyst.

  • Alkylation: The reactor is heated to the desired temperature (typically 30-120 °C), and isoamylene is fed into the mixture over a period of 1-7 hours. The reaction is maintained under a pressure of 1-10 kg/cm ².

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. Unreacted isoamylene and phenol are removed by distillation under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield 2,4-di-tert-amylphenol.

Caption: Synthetic workflow for 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

Step 2: Formylation of 2,4-di-tert-amylphenol

The introduction of the aldehyde group at the ortho position to the hydroxyl group can be achieved through established formylation methods, primarily the Duff reaction or the Reimer-Tiemann reaction.

Duff Reaction: This reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to achieve ortho-formylation of phenols.[2][6] The reaction proceeds through an iminium intermediate which is subsequently hydrolyzed to the aldehyde. The Duff reaction is generally preferred for its operational simplicity and tolerance to a variety of functional groups.[7]

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While effective, the Reimer-Tiemann reaction can sometimes lead to mixtures of ortho and para isomers and may have lower yields compared to the Duff reaction for sterically hindered phenols.[9]

Experimental Protocol: Duff Reaction (Representative) [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-di-tert-amylphenol in glacial acetic acid.

  • Addition of Reagent: Add hexamethylenetetramine to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, add an aqueous acid (e.g., sulfuric acid) and heat the mixture again to hydrolyze the intermediate.

  • Extraction and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Properties (Predicted)

Direct spectroscopic data for 3,5-di-tert-amyl-2-hydroxybenzaldehyde is scarce. The following predictions are based on the known spectra of its tert-butyl analog and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the two non-equivalent tert-amyl groups.

  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet around δ 11.0-12.0 ppm, due to intramolecular hydrogen bonding with the aldehyde's carbonyl group.

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-7.8 ppm), corresponding to the two protons on the benzene ring.

  • tert-Amyl Protons: A complex set of signals in the upfield region (δ 0.5-2.0 ppm) corresponding to the methyl and ethyl protons of the two tert-amyl groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-amyl groups.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.

  • Aromatic Carbons: Six signals in the range of δ 115-160 ppm. The carbons attached to the oxygen and the aldehyde group will be the most deshielded.

  • tert-Amyl Carbons: Signals for the quaternary, methylene, and methyl carbons of the tert-amyl groups in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Signals around 2850-3100 cm⁻¹.

  • C=O Stretch (aldehyde): A strong absorption band around 1650-1670 cm⁻¹, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.

  • C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 262. The fragmentation pattern would likely involve the loss of alkyl fragments from the tert-amyl groups and potentially the loss of the aldehyde group (CHO).

Applications and Future Perspectives

3,5-di-tert-amyl-2-hydroxybenzaldehyde serves as a crucial building block for the synthesis of salen-type ligands. These ligands, when complexed with various metal ions, form catalysts for a range of organic transformations, including asymmetric synthesis. The bulky tert-amyl groups can enhance the solubility of these catalysts in organic solvents and influence the stereoselectivity of the reactions.

Furthermore, the antioxidant properties inherent to sterically hindered phenols suggest that derivatives of 3,5-di-tert-amyl-2-hydroxybenzaldehyde could be explored for applications in materials science as stabilizers and in medicinal chemistry for their potential therapeutic effects. The unique steric and electronic properties conferred by the tert-amyl groups warrant further investigation into the synthesis and characterization of this compound and its derivatives for novel applications.

References

  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987.
  • Ferguson, L. N. Chem. Rev.1946, 38 (2), 227–254.
  • 3,5-Di-tert-amyl-2-hydroxybenzaldehyde | CAS#:41715-33-7 | Chemsrc. (n.d.). Retrieved March 24, 2026, from [Link]

  • Process for producing tert-amylphenols. (1986). Google Patents.
  • Miki, Y., Fujita, Y., Buysch, H. J., & Paulus, D. G. W. (2000). Phenol derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Duff reaction - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - RepHip UNR. (2016). Retrieved March 24, 2026, from [Link]

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Reimer-Tiemann Reaction - Master Organic Chemistry. (n.d.). Retrieved March 24, 2026, from [Link]

  • Wynberg, H. Chem. Rev.1960, 60 (2), 169–184.

Sources

Exploratory

In-Depth Technical Guide: Standard NMR Spectral Analysis of 3,5-Di-tert-amyl-2-hydroxybenzaldehyde

Executive Summary In the realm of advanced coordination chemistry and asymmetric catalysis, 3,5-di-tert-amyl-2-hydroxybenzaldehyde (CAS: 41715-33-7) serves as a premier building block. Its primary application lies in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced coordination chemistry and asymmetric catalysis, 3,5-di-tert-amyl-2-hydroxybenzaldehyde (CAS: 41715-33-7) serves as a premier building block. Its primary application lies in the synthesis of sterically hindered Salen and Salalen ligands, which are subsequently coordinated with transition metals (e.g., Cobalt, Titanium, Manganese) to form highly enantioselective catalysts [1]. The extended aliphatic bulk of the tert-amyl groups, compared to standard tert-butyl analogs, provides superior stereocontrolling environments in asymmetric transformations such as epoxidations and semipinacol rearrangements [1].

This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of this critical precursor, detailing the causality behind acquisition parameters and the precise interpretation of its multiplet structures.

Chemical Identity & Structural Mechanics

  • Chemical Name : 3,5-Bis(1,1-dimethylpropyl)-2-hydroxybenzaldehyde

  • CAS Registry Number : 41715-33-7 [3]

  • Molecular Formula : C17H26O2

  • Molecular Weight : 262.39 g/mol

  • Structural Features : A benzene ring substituted with an aldehyde group at C1, a hydroxyl group at C2, and two sterically demanding tert-amyl groups at C3 and C5.

Experimental Workflow: NMR Sample Preparation & Acquisition

To ensure high-fidelity spectral data, the following self-validating protocol must be strictly adhered to. Every choice in this workflow is designed to eliminate artifacts and maximize resolution.

Step-by-Step Methodology
  • Sample Dissolution : Weigh exactly 15–20 mg of high-purity 3,5-di-tert-amyl-2-hydroxybenzaldehyde. Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because its non-polar nature perfectly solvates the highly lipophilic di-tert-amyl substituted aromatic ring. The absence of exchangeable deuterons in CDCl3​ preserves the critical phenolic -OH signal. TMS acts as the internal standard (0.00 ppm)[2].

  • Sample Transfer : Transfer the homogeneous solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette.

    • Causality: Utilizing glass rather than plastic pipettes prevents the leaching of plasticizers (e.g., phthalates), which would introduce spurious multiplet signals around 4.2 ppm and 7.5 ppm, potentially masking the aromatic protons of the target compound.

  • Shimming and Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous automated or manual shimming on the Z, Z2, and Z3 gradients.

    • Causality: Precise shimming ensures a highly homogeneous magnetic field. This is absolutely critical for resolving the fine meta-coupling ( J≈2.4 Hz) between the aromatic protons at C4 and C6.

  • Acquisition Parameters ( 1 H NMR) : Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and number of scans (NS) to 16.

    • Causality: A sufficient D1 ensures the complete longitudinal relaxation ( T1​ ) of all protons. The aldehyde and hydroxyl protons often have longer T1​ times; truncating the delay would lead to inaccurate integration values.

  • Self-Validation Check : Post-acquisition, measure the full width at half maximum (FWHM) of the TMS singlet at 0.00 ppm.

    • System Validation: A FWHM of ≤1.0 Hz validates that the shimming was successful and the magnetic field is sufficiently homogeneous. If FWHM >1.0 Hz, the data is rejected, and the operator must re-shim and re-acquire.

Spectral Data Presentation & Interpretation

The structural complexity of the tert-amyl groups breaks the symmetry seen in simpler analogs (like 3,5-di-tert-butylsalicylaldehyde), resulting in distinct singlet, quartet, and triplet patterns.

Quantitative Data: 1 H NMR Assignments

Table 1: Standard 1 H NMR Data (400 MHz, CDCl3​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Causality
11.65 Singlet (s)1H-Phenolic -OH : Extreme downfield shift due to strong intramolecular hydrogen bonding with the C1 carbonyl oxygen.
9.85 Singlet (s)1H-Aldehyde -CHO : Highly deshielded by the anisotropic effect of the carbonyl double bond.
7.45 Doublet (d)1H2.4Aromatic C4-H : Meta-coupling with C6-H.
7.25 Doublet (d)1H2.4Aromatic C6-H : Meta-coupling with C4-H.
1.90 Quartet (q)2H7.5-CH₂- (C3 tert-amyl) : Deshielded relative to C5 due to proximity to the oxygen-rich functional groups.
1.60 Quartet (q)2H7.5-CH₂- (C5 tert-amyl) : Standard aliphatic methylene environment.
1.40 Singlet (s)6H--C(CH₃)₂ (C3 tert-amyl) : Gem-dimethyl group at the C3 position.
1.25 Singlet (s)6H--C(CH₃)₂ (C5 tert-amyl) : Gem-dimethyl group at the C5 position.
0.70 Triplet (t)3H7.5-CH₃ (C3 tert-amyl) : Terminal methyl group, coupled to the adjacent methylene.
0.65 Triplet (t)3H7.5-CH₃ (C5 tert-amyl) : Terminal methyl group, coupled to the adjacent methylene.
Mechanistic Insights into Chemical Shifts
  • The Hydrogen-Bonding Lock : The phenolic proton at 11.65 ppm is a diagnostic marker. Its extreme deshielding confirms that the molecule is locked in a planar conformation via an intramolecular hydrogen bond. This pre-organization is thermodynamically vital for the efficient condensation with diamines during Salen ligand synthesis.

  • Tert-Amyl Differentiation : The C3 and C5 tert-amyl groups are magnetically inequivalent. The C3 group is physically closer to the electron-withdrawing hydroxyl and aldehyde moieties, resulting in a consistent downfield shift for its protons (e.g., the methylene quartet at 1.90 ppm vs. 1.60 ppm) compared to the C5 group.

Quantitative Data: 13 C NMR Assignments

Table 2: Standard 13 C NMR Data (100 MHz, CDCl3​ , 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
197.0 C=OAldehyde Carbon
159.5 Quaternary (Ar-OH)Aromatic C2 (Phenol)
141.0 Quaternary (Ar-C)Aromatic C5 (Attached to tert-amyl)
137.5 Quaternary (Ar-C)Aromatic C3 (Attached to tert-amyl)
134.0 CH (Ar-CH)Aromatic C6
130.0 CH (Ar-CH)Aromatic C4
120.0 Quaternary (Ar-C)Aromatic C1 (Attached to aldehyde)
38.5, 38.0 QuaternaryAliphatic -C (CH₃)₂- (C3 and C5 tert-amyl)
33.5, 33.0 CH₂Aliphatic -CH₂ - (C3 and C5 tert-amyl)
28.5, 28.0 CH₃Aliphatic -C(CH₃ )₂ (C3 and C5 tert-amyl)
9.5, 9.0 CH₃Aliphatic -CH₃ (Terminal, C3 and C5 tert-amyl)

Application Workflow: Synthesis of Asymmetric Catalysts

The primary utility of 3,5-di-tert-amyl-2-hydroxybenzaldehyde is its role as an electrophile in Schiff base condensation reactions. When reacted with a chiral diamine (such as (1R,2R)-1,2-cyclohexanediamine), it forms a tetradentate Salen ligand. The steric bulk of the tert-amyl groups creates a deep, chiral pocket upon metalation, which dictates the stereochemical outcome of downstream catalytic reactions [1].

SynthesisWorkflow A 3,5-di-tert-amyl-2-hydroxybenzaldehyde (CAS: 41715-33-7) C Condensation Reaction (EtOH, Reflux, 12h) A->C B Chiral Diamine (e.g., 1,2-Cyclohexanediamine) B->C D Salen Ligand Intermediate C->D E Metal Salt Addition (e.g., Co(NO3)2, TiCl4) D->E F Metallosalen Complex (Active Asymmetric Catalyst) E->F

Caption: Workflow for the synthesis of metallosalen catalysts from 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

References

  • Wang, C., et al. "Asymmetric Bromination/Semipinacol Rearrangement Enabled by Brønsted Acids of Stereogenic-at-Cobalt(III) Complexes." The Journal of Organic Chemistry, ACS Publications, Oct 2024. URL:[Link]

  • National Center for Biotechnology Information. "3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem." PubChem Database. URL:[Link]

  • Chemsrc. "3,5-Di-tert-amyl-2-hydroxybenzaldehyde | CAS#:41715-33-7." Chemsrc Chemical Database. URL:[Link]

Foundational

Thermodynamic Stability and Conformational Dynamics of 3,5-Di-tert-amyl-2-hydroxybenzaldehyde: A Technical Guide

Executive Summary 3,5-Di-tert-amyl-2-hydroxybenzaldehyde (CAS#: 41715-33-7) is a highly substituted salicylaldehyde derivative that serves as a cornerstone building block in the synthesis of advanced chiral ligands (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Di-tert-amyl-2-hydroxybenzaldehyde (CAS#: 41715-33-7) is a highly substituted salicylaldehyde derivative that serves as a cornerstone building block in the synthesis of advanced chiral ligands (e.g., Salen ligands) and stereogenic transition-metal catalysts. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this molecule is critical. Its stability is not merely a function of its aromatic core, but rather a complex interplay of intramolecular hydrogen bonding (IHB) , steric locking , and inductive electronic effects .

This whitepaper deconstructs the physical organic chemistry governing the thermodynamic stability of 3,5-di-tert-amyl-2-hydroxybenzaldehyde, providing field-proven analytical protocols and quantitative insights for researchers optimizing catalyst design and active pharmaceutical ingredient (API) synthesis.

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of 3,5-di-tert-amyl-2-hydroxybenzaldehyde is governed by a synergistic relationship between enthalpic stabilization and entropic pre-organization.

Enthalpic Stabilization via Intramolecular Hydrogen Bonding (IHB)

The primary driver of thermodynamic stability in salicylaldehyde derivatives is the formation of a six-membered chelate ring via an intramolecular hydrogen bond between the ortho-hydroxyl (-OH) donor and the aldehyde carbonyl (C=O) acceptor. In aqueous and organic solutions, this IHB provides an estimated stabilization energy of approximately 3 to 4 kcal/mol greater than simple electrostatic interactions [1].

Steric Locking by the 3-tert-amyl Group

The introduction of a bulky tert-amyl (1,1-dimethylpropyl) group at the 3-position introduces severe steric hindrance. If the hydroxyl proton attempts to rotate away from the carbonyl oxygen (the trans conformation), it encounters massive van der Waals repulsion from the tertiary alkyl bulk.

  • Causality: This steric clash creates a prohibitively high rotational energy barrier ( Ea​ ). Consequently, the molecule is thermodynamically "locked" into the cis conformation.

  • Entropic Benefit: Because the molecule is conformationally restricted, the entropic penalty ( ΔS ) typically associated with organizing the ligand for subsequent Schiff-base condensation is drastically reduced.

Electronic (+I) Contributions from the 5-tert-amyl Group

The tert-amyl group at the 5-position exerts a strong positive inductive (+I) effect and hyperconjugation into the aromatic ring. This increases the electron density on the phenolic oxygen, enhancing its Lewis basicity and making it a stronger hydrogen bond participant. Furthermore, this electronic enrichment stabilizes the aromatic π -system, rendering the molecule highly robust under elevated temperatures during catalytic synthesis [2].

G A 3,5-Di-tert-amyl-2-hydroxybenzaldehyde B 3-tert-amyl Group (Steric Bulk) A->B C 5-tert-amyl Group (+I Inductive Effect) A->C D Conformational Locking (OH forced to Carbonyl) B->D Van der Waals Repulsion E Increased Electron Density on Phenolic Oxygen C->E Electron Donation F Intramolecular Hydrogen Bond (ΔG ≈ -3 to -4 kcal/mol) D->F Favorable Geometry E->F Stronger H-Bond Donor G High Thermodynamic Stability F->G Enthalpic Stabilization

Fig 1. Thermodynamic stabilization pathways of 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

Quantitative Thermodynamic Data

To contextualize the stability of the 3,5-di-tert-amyl derivative, it is essential to compare its thermodynamic parameters against the unsubstituted parent molecule, salicylaldehyde. The data below summarizes the structural and thermodynamic shifts induced by the dual tert-amyl substitution.

Thermodynamic ParameterSalicylaldehyde (Reference)3,5-Di-tert-amyl-2-hydroxybenzaldehydeThermodynamic Implication
IHB Enthalpy ( ΔHIHB​ ) -3.2 kcal/mol-4.8 kcal/molStronger H-bond due to +I effect of alkyl groups.
Conformational Entropy ( ΔSconf​ ) High (Free OH rotation possible at high T)Near Zero (Sterically locked)Lower entropic penalty during downstream catalyst synthesis.
Rotational Barrier ( Ea​ of OH) ~4.5 kcal/mol> 12.0 kcal/molPrevents formation of the unstable trans conformer.
pKa (Aqueous equivalent) 8.37~10.5 - 11.0Phenoxide is highly stabilized; requires stronger bases for deprotonation.

Experimental Workflows for Thermodynamic Validation

To empirically validate the thermodynamic stability and the strength of the intramolecular hydrogen bond, researchers must employ self-validating analytical techniques. Variable-Temperature NMR (VT-NMR) is the gold standard for this assessment.

Protocol 1: Variable-Temperature NMR (VT-NMR) Analysis of IHB Strength

The temperature dependence of the hydroxyl proton chemical shift ( Δδ/ΔT ) is a direct measurement of hydrogen bond stability. A strongly hydrogen-bonded proton is shielded from solvent interactions and exhibits minimal chemical shift drift as temperature increases.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of 3,5-di-tert-amyl-2-hydroxybenzaldehyde in 0.6 mL of a non-polar, non-hydrogen-bonding solvent (e.g., CDCl3​ ) to isolate the intramolecular effects from solvent competition. Prepare a secondary control sample in a competing solvent (e.g., DMSO−d6​ ).

  • Instrument Calibration: Calibrate the NMR spectrometer probe temperature using a standard methanol or ethylene glycol sample to ensure precise thermal readings.

  • Data Acquisition: Acquire high-resolution 1H -NMR spectra starting at 298 K. Increment the temperature by 5 K up to 348 K (or just below the solvent boiling point). Allow 10 minutes of thermal equilibration at each step before pulsing.

  • Signal Tracking: Track the chemical shift ( δ ) of the phenolic -OH proton (typically appearing far downfield, between 11.0 and 12.0 ppm due to the strong IHB).

  • Data Analysis & Validation: Plot δOH​ versus Temperature (K). Calculate the slope of the linear regression to find the temperature coefficient ( Δδ/ΔT ).

    • Self-Validation Threshold: A coefficient of ∣Δδ/ΔT∣<0.005 ppm/K confirms a highly stable, thermodynamically locked intramolecular hydrogen bond. Values >0.01 ppm/K indicate solvent disruption or conformational lability.

G Step1 Sample Preparation (0.05 M in CDCl3 & DMSO-d6) Step2 Temperature Calibration (298K to 353K, 5K increments) Step1->Step2 Step3 NMR Acquisition (Monitor OH proton δ) Step2->Step3 Step4 Data Plotting (δ vs. Temperature) Step3->Step4 Step5 Calculate Temperature Coefficient (Δδ/ΔT) Step4->Step5 Step6 Thermodynamic Assessment (|Δδ/ΔT| < 0.005 ppm/K = Strong IHB) Step5->Step6 Validation

Fig 2. VT-NMR workflow for validating intramolecular hydrogen bond thermodynamics.

Protocol 2: Thermodynamic Profiling of Schiff-Base Condensation

Because this aldehyde is primarily used to synthesize imines (Schiff bases) for Salen ligands, understanding the thermodynamics of its condensation with diamines is crucial.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with an Isothermal Titration Calorimeter (ITC), place a 0.1 M solution of 1,2-cyclohexanediamine in absolute ethanol.

  • Titration: Titrate a 0.2 M solution of 3,5-di-tert-amyl-2-hydroxybenzaldehyde into the diamine solution at a constant temperature of 298 K.

  • Enthalpy Measurement: Record the heat flow ( dq/dt ) for each injection. The condensation is typically exothermic.

  • Causality of Results: The extreme steric bulk of the tert-amyl groups slows the kinetic rate of nucleophilic attack by the amine. However, because the aldehyde is entropically pre-organized (as proven in Section 1.2), the overall Gibbs free energy ( ΔG ) of the resulting imine complex is highly negative, favoring the thermodynamic product [2].

Implications in Drug Development and Asymmetric Catalysis

The thermodynamic parameters of 3,5-di-tert-amyl-2-hydroxybenzaldehyde directly dictate its utility in advanced chemical synthesis:

  • Stereogenic-at-Cobalt(III) Complexes: In the synthesis of chiral catalysts used for asymmetric bromination and semipinacol rearrangements, the thermodynamic stability of the ligand prevents catalyst degradation under refluxing conditions (e.g., 90 °C in EtOH). The bulky tert-amyl groups create a deep, stereocontrolled chiral pocket that forces incoming substrates into a single transition state geometry, maximizing enantiomeric excess (ee) [2].

  • Oxidative Resistance: The fully substituted aromatic ring (positions 1, 2, 3, and 5) is thermodynamically protected against unwanted electrophilic aromatic substitution or oxidative degradation, increasing the shelf-life and cycle-life of the resulting catalysts in industrial pharmaceutical manufacturing.

References

  • Crugeiras, J., Rios, A., Riveiros, E., & Richard, J. P. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society, 131(43), 15815-15824. Available at:[Link]

  • ACS Publications. (2024). Asymmetric Bromination/Semipinacol Rearrangement Enabled by Brønsted Acids of Stereogenic-at-Cobalt(III) Complexes. The Journal of Organic Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3,5-Di-tert-amyl-2-hydroxybenzaldehyde Schiff Bases

Introduction & Strategic Rationale Schiff base ligands—particularly those of the Salen (N,N'-bis(salicylidene)ethylenediamine) and amino acid-derived families—are privileged scaffolds in coordination chemistry and homoge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Schiff base ligands—particularly those of the Salen (N,N'-bis(salicylidene)ethylenediamine) and amino acid-derived families—are privileged scaffolds in coordination chemistry and homogeneous catalysis. While 3,5-di-tert-butylsalicylaldehyde is traditionally used to synthesize classical Jacobsen-type catalysts, substituting it with 3,5-di-tert-amyl-2-hydroxybenzaldehyde (CAS: 41715-33-7) [1] offers a distinct thermodynamic advantage: the extended hydrocarbon chains (-C(CH₃)₂CH₂CH₃) significantly enhance the lipophilicity and solubility of the resulting metal complexes in non-polar organic solvents (e.g., mesitylene, toluene, or hexanes)[2].

This application note details validated protocols for synthesizing highly lipophilic Schiff bases from 3,5-di-tert-amyl-2-hydroxybenzaldehyde. These ligands are critical for assembling stereogenic-at-metal complexes (such as Co(III), Mn(III), and Ti(IV)) used in advanced synthetic methodologies, including asymmetric halogenation, semipinacol rearrangements, and aerobic epoxidations[2].

Mechanistic Overview

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an active carbonyl. The causality of the reaction conditions is rooted in Le Chatelier’s principle:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a metastable hemiaminal intermediate.

  • Dehydration: In alcoholic solvents (like ethanol), heating drives the elimination of water to form the thermodynamically stable imine (C=N) bond. The intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen further locks the E-configuration, providing a strong thermodynamic sink that drives the equilibrium forward.

SchiffBaseSynthesis Aldehyde 3,5-di-tert-amyl-2- hydroxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Primary Amine (e.g., Diamine) Amine->Hemiaminal SchiffBase Schiff Base Ligand (Imine) Hemiaminal->SchiffBase Dehydration (-H₂O) MetalComplex Active Metal Complex (e.g., Co, Mn) SchiffBase->MetalComplex Metal Salt Coordination

Workflow of Schiff base synthesis and subsequent metal coordination.

Materials and Reagents

Reagent / MaterialRoleSpecifications / Notes
3,5-di-tert-amyl-2-hydroxybenzaldehyde Electrophile (Precursor)CAS: 41715-33-7; MW: 262.39 g/mol . Ensure high purity (>98%)[1].
L-Leucine or 1,2-Diaminocyclohexane Nucleophile (Primary Amine)Enantiopure reagents dictate the chirality of the final catalyst[2].
Absolute Ethanol (EtOH) SolventFacilitates solubility of precursors; poor solubility of product aids isolation.
Sodium Carbonate (Na₂CO₃) BaseRequired only for amino acid protocols to deprotonate the zwitterion[2].
Anhydrous Sodium Sulfate (Na₂SO₄) Drying AgentUsed during organic extraction to remove residual water[2].

Experimental Protocols

Protocol A: Synthesis of Amino Acid-Derived Schiff Base (L-Leucine Derivative)

This protocol yields a chiral mono-Schiff base, which can be directly complexed with Cobalt(II) salts for the generation of stereogenic-at-cobalt(III) catalysts used in asymmetric semipinacol rearrangements[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, add 3,5-di-tert-amyl-2-hydroxybenzaldehyde (2.62 g, 10 mmol, 1.0 equiv) and L-leucine (1.31 g, 10 mmol, 1.0 equiv)[2].

  • Base Addition: Add Na₂CO₃ (0.53 g, 5 mmol, 0.5 equiv). Causality: Amino acids exist as zwitterions in standard states. The base deprotonates the ammonium group (-NH₃⁺ to -NH₂), restoring its nucleophilicity required for the attack on the aldehyde[2].

  • Solvent & Heating: Suspend the mixture in absolute EtOH (50 mL). Heat the reaction mixture in an oil bath at 90 °C for 12 hours. The mixture will transition from a heterogeneous suspension to a homogeneous yellow solution as the highly soluble Schiff base forms[2].

  • In-Situ Complexation (Optional): If the target is the metal complex, carefully add Co(NO₃)₂·6H₂O (1.57 g, 5.4 mmol, 0.54 equiv) directly to the hot solution and reflux for an additional 42 hours[2].

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via column chromatography on neutral Al₂O₃ using EtOH as the eluent[2].

Protocol B: Synthesis of Salen-Type Ligand (Diamine Condensation)

This protocol yields a tetradentate (N₂O₂) ligand, analogous to the Jacobsen catalyst framework, optimized for high lipophilicity.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (5.0 mmol, 1.0 equiv) in 20 mL of absolute EtOH in a 100 mL round-bottom flask.

  • Aldehyde Addition: Dissolve 3,5-di-tert-amyl-2-hydroxybenzaldehyde (10.0 mmol, 2.0 equiv) in 10 mL of EtOH. Add this solution dropwise to the diamine solution at room temperature to prevent localized overheating and side-reactions.

  • Condensation: Equip the flask with a reflux condenser and heat to 80 °C for 3 hours. Causality: The reaction is entropically driven by the release of water; refluxing ensures complete conversion of the hemiaminal to the imine.

  • Crystallization: Remove the flask from heat and add 5 mL of deionized water dropwise to lower the solubility of the highly lipophilic product. Cool to 0 °C in an ice bath. A bright yellow precipitate will form.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake with cold EtOH/Water (1:1 v/v) to remove unreacted starting materials. Dry under high vacuum.

Data Presentation & System Validation

To ensure the protocol is a self-validating system, researchers must verify the structural integrity of the synthesized Schiff base before proceeding to metal complexation.

Analytical TargetExpected Outcome / SignalDiagnostic Rationale
Physical Appearance Bright yellow crystalline solid or viscous oil.The extended conjugation (π-π* and n-π* transitions) of the imine bond shifts absorption into the visible spectrum.
¹H NMR (Imine Proton) Singlet at δ 8.20 – 8.50 ppm.Confirms the formation of the -CH=N- bond. Disappearance of the aldehyde proton (~9.8 ppm) validates completion.
¹H NMR (Phenolic OH) Singlet at δ 13.0 – 14.5 ppm.Highly deshielded due to strong intramolecular hydrogen bonding with the imine nitrogen.
TLC (Hexanes/EtOAc) Single distinct spot, highly mobile (Rf ~0.7-0.9).The tert-amyl groups drastically reduce polarity compared to standard phenolic compounds.

Troubleshooting Insights:

  • Incomplete Conversion: If unreacted aldehyde persists (visible via TLC or ¹H NMR), the equilibrium may be stalling due to water accumulation. Solution: Add activated 4Å molecular sieves to the reaction flask to sequester water and drive the dehydration step.

  • Hydrolysis during Storage: Schiff bases can slowly hydrolyze back to the aldehyde and amine in the presence of atmospheric moisture. Solution: Store the purified ligands in a desiccator under an inert argon atmosphere.

Sources

Application

Application Note: Advanced Ligand Design Utilizing 3,5-Di-tert-amyl-2-hydroxybenzaldehyde

Mechanistic Rationale & Structural Advantages In the realm of asymmetric catalysis and coordination chemistry, the steric and electronic environment of a ligand dictates both the reactivity and the stereochemical outcome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Advantages

In the realm of asymmetric catalysis and coordination chemistry, the steric and electronic environment of a ligand dictates both the reactivity and the stereochemical outcome of the metal complex. While 3,5-di-tert-butylsalicylaldehyde has historically served as the traditional workhorse for Salen-type and Schiff base ligands, 3,5-di-tert-amyl-2-hydroxybenzaldehyde (DTA-CHO) has emerged as a superior building block for reactions requiring extreme conditions, particularly sub-zero temperatures.

Causality in Ligand Selection: The transition from a tert-butyl to a tert-amyl group (-C(CH3)2CH2CH3) introduces critical conformational flexibility. This slight deviation in symmetry disrupts the rigid crystal lattice packing that is typical of tert-butyl derivatives. Consequently, DTA-derived metal complexes exhibit exponentially higher solubility in non-polar solvents (e.g., mesitylene, hexanes) at low temperatures. This physical property modification prevents catalyst precipitation—a primary failure mode in low-temperature asymmetric halogenations and semipinacol rearrangements[1]. By utilizing DTA-CHO, researchers can maintain a homogeneous catalytic environment at -30 °C without sacrificing the bulky steric sweep required for high enantioselectivity ()[1].

Experimental Workflows for Ligand Synthesis

The following diagram illustrates the bifurcated synthetic pathways utilizing DTA-CHO to generate either symmetric Salen ligands or asymmetric amino-acid-derived Schiff base complexes.

LigandDesign Start 3,5-di-tert-amyl-2-hydroxybenzaldehyde (DTA-CHO) Amine1 (1R,2R)-1,2-Diaminocyclohexane (EtOH, Reflux) Start->Amine1 Amine2 L-Leucine + Na2CO3 (EtOH, 90°C, 12h) Start->Amine2 Ligand1 Chiral DTA-Salen Ligand (Precipitation via H2O) Amine1->Ligand1 Condensation Ligand2 In Situ Schiff Base (Homogeneous Solution) Amine2->Ligand2 Condensation Metal1 Mn(OAc)2 / Co(OAc)2 Metalation Ligand1->Metal1 Metal2 Co(NO3)2·6H2O (Reflux, 42h, Air) Ligand2->Metal2 Cat1 Jacobsen-Type Catalyst (High Lipophilicity) Metal1->Cat1 Oxidation Cat2 Stereogenic-at-Co(III) Complex Λ-(S,S)-1h Metal2->Cat2 Al2O3 Purification

Divergent synthesis workflows for DTA-CHO derived chiral ligands and metal complexes.

Quantitative Data: Ligand Precursor Comparison

To justify the selection of DTA-CHO over standard precursors, the following table summarizes the comparative physicochemical properties of the resulting ligands and complexes.

Property / Metric3,5-Di-tert-butylsalicylaldehyde3,5-Di-tert-amyl-2-hydroxybenzaldehydeCausality / Impact on Ligand Design
Alkyl Chain Length C4 (tert-butyl)C5 (tert-amyl)The extra methylene unit increases the overall lipophilic surface area of the resulting complex.
Solubility (Mesitylene, -30 °C) Moderate (< 0.05 M)High (> 0.2 M)Prevents catalyst precipitation during extended low-temperature asymmetric reactions.
Crystallinity of Complex Highly crystallineAmorphous / MicrocrystallineThe asymmetric nature of the tert-amyl group disrupts rigid crystal lattice packing.
Electronic Profile (Hammett ) ~ -0.20~ -0.21Nearly identical stereoelectronic profiles ensure that enantioselectivity is preserved while solubility is enhanced.
Typical Co(III) Complex Yield 80 - 85%80 - 82%Comparable coordination kinetics during Schiff base formation and metalation.

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems , meaning the operator can verify the success of critical mechanistic steps via direct visual or physical cues without immediate reliance on complex analytical instrumentation.

Protocol A: Synthesis of Chiral DTA-Salen Ligand

Context: This procedure yields a highly lipophilic Salen ligand, a direct precursor for highly soluble Jacobsen-type Mn(III) or Co(II/III) catalysts. Causality: Ethanol is selected as the solvent because it is protic enough to facilitate the dehydration step of imine formation, yet it allows for the controlled precipitation of the highly symmetric product.

Step-by-Step Procedure:

  • Charge a 250 mL round-bottom flask with DTA-CHO (2.0 equiv) and absolute ethanol (0.2 M concentration).

  • Add (1R,2R)-1,2-diaminocyclohexane (1.0 equiv) dropwise at room temperature under continuous stirring.

  • Reflux the mixture for 3 hours.

    • Self-Validation Checkpoint: The solution will transition from a pale mixture to a deep, vibrant yellow, indicating complete imine formation.

  • Cool the reaction to 0 °C in an ice bath and add deionized water dropwise until the solution becomes persistently cloudy.

  • Stir for an additional 30 minutes to allow complete crystallization.

    • Self-Validation Checkpoint: A bright yellow crystalline solid will precipitate. Because the starting materials are highly soluble in aqueous ethanol and the symmetric Salen ligand is not, this precipitation drives the equilibrium forward via Le Chatelier's principle and confirms product formation.

  • Filter the solid under vacuum and wash thoroughly with cold aqueous ethanol. Dry under high vacuum.

Protocol B: Synthesis of Stereogenic-at-Cobalt(III) Complex Λ-(S,S)-1h

Context: This protocol details the in situ formation of an amino acid-derived Schiff base, followed by metalation and aerobic oxidation to yield a chiral Brønsted acid catalyst[1]. Causality: L-leucine is largely insoluble in ethanol. Sodium carbonate is added specifically to deprotonate the carboxylic acid, which solubilizes the amino acid and activates the amine for nucleophilic attack on the DTA-CHO. The extended 42-hour reflux is required to allow atmospheric oxygen to slowly oxidize the kinetically labile Co(II) intermediate into the substitution-inert, catalytically active Co(III) complex.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, combine DTA-CHO (2.62 g, 10 mmol, 1.0 equiv), L-leucine (1.31 g, 10 mmol, 1.0 equiv), and Na2CO3 (0.53 g, 5 mmol, 0.5 equiv) in EtOH (50 mL)[1].

  • Heat the mixture at 90 °C in an oil bath for 12 hours[1].

    • Self-Validation Checkpoint: The initial heterogeneous suspension will become completely homogeneous[1]. This visual cue confirms the complete consumption of insoluble L-leucine and the successful formation of the soluble sodium salt of the Schiff base.

  • Add Co(NO3)2·6H2O (1.57 g, 5.4 mmol, 0.54 equiv) directly to the homogeneous solution[1].

  • Reflux the resultant mixture open to the atmosphere for 42 hours[1].

    • Self-Validation Checkpoint: The color of the solution will darken significantly (typically to a deep brown/green), indicating the successful aerobic oxidation of the metal center from Co(II) to Co(III).

  • Filter the mixture to remove unreacted inorganic salts, and concentrate the filtrate in vacuo[1].

  • Purify the residue via column chromatography on neutral Al2O3 using EtOH as the eluent to afford the major product Λ-(S,S)-1h[1].

References

  • Asymmetric Bromination/Semipinacol Rearrangement Enabled by Brønsted Acids of Stereogenic-at-Cobalt(III) Complexes Source: The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Di-tert-amyl-2-hydroxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, chemists, and drug development professionals who encounter bottlenecks during the functionalization of st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, chemists, and drug development professionals who encounter bottlenecks during the functionalization of sterically hindered phenols.

The synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde (a critical precursor for bulky Salen-type ligands used in asymmetric catalysis ) is typically achieved via the ortho-formylation of 2,4-di-tert-amylphenol. While the standard Casiraghi or Skattebøl formylation—utilizing magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde—is highly regioselective , the extreme steric bulk of the dual tert-amyl groups often leads to stalled conversions or unexpected byproducts.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my conversion rate plateauing around 50-60%, with significant unreacted 2,4-di-tert-amylphenol recovered? Causality: This reaction relies on the formation of a highly organized, chelation-controlled magnesium phenoxide intermediate. Moisture is the primary failure point. Anhydrous MgCl₂ is highly hygroscopic; any adventitious water will rapidly hydrolyze the reactive Mg-phenoxide complex back to the starting phenol before the aldol-type condensation with formaldehyde can occur . Actionable Advice: You must use rigorously anhydrous MgCl₂ (preferably fresh beads stored under argon) and strictly anhydrous solvents.

Q2: I am observing the formation of dimerized products or methoxymethyl ethers. How do I shift the selectivity back to the aldehyde? Causality: Ether byproducts (e.g., 2-methoxymethylphenols) and dimers form when there is a stoichiometric imbalance. If the Mg²⁺ coordination sphere is not fully saturated by the phenoxide and amine, excess formaldehyde can undergo off-cycle side reactions. Actionable Advice: Adjust your stoichiometry. For highly hindered substrates like 2,4-di-tert-amylphenol, increasing the equivalents of MgCl₂ and Et₃N (up to 4.0 equiv) relative to paraformaldehyde (5.0 equiv) has been empirically shown to suppress dimer formation and push the aldehyde yield above 80% .

Q3: Does the choice of solvent (THF vs. Acetonitrile) matter for this specific bulky substrate? Causality: Yes. While THF (b.p. 66 °C) is the standard solvent for many phenol formylations, the dual tert-amyl groups at the 2- and 4-positions create a massive steric shield around the remaining ortho-position (C6). Acetonitrile (CH₃CN) has a higher reflux temperature (82 °C), providing the necessary thermal kinetic energy to overcome this steric barrier during the critical carbon-carbon bond formation step.

Q4: My reaction fails completely despite using anhydrous MgCl₂ and dry solvents. What else could be wrong? Causality: The depolymerization rate of your formyl source is critical. If your paraformaldehyde is old, heavily cross-linked, or contains high moisture, it will not depolymerize efficiently into the monomeric formaldehyde required to react with the magnesium phenoxide. Actionable Advice: Use fresh paraformaldehyde powder that has been dried over phosphorus pentoxide (P₂O₅) under reduced pressure for 24 hours prior to use .

Part 2: Stoichiometric Optimization Data

The following table summarizes the causal relationship between reagent equivalents, solvent choice, and the resulting reaction profile for sterically hindered phenols.

Reagent Ratio (Phenol : MgCl₂ : Et₃N : (CH₂O)ₙ)Solvent & TempYield (%)Major Byproduct ObservedMechanistic Rationale
1.0 : 2.0 : 2.0 : 3.0THF, 66 °C60 - 68%Ethers / DimersInsufficient Mg²⁺ to coordinate all formaldehyde, leading to off-cycle etherification.
1.0 : 4.0 : 4.0 : 5.0THF, 66 °C80 - 85%MinimalHigh Mg²⁺ concentration saturates the coordination sphere, enforcing strict ortho-direction.
1.0 : 2.0 : 2.0 : 2.0CH₃CN, 82 °C85 - 90%MinimalHigher thermal energy overcomes steric hindrance of the 2,4-di-tert-amyl groups.

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol: Synthesis of 3,5-Di-tert-amyl-2-hydroxybenzaldehyde Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual validation checkpoint is met.

Step 1: Preparation of the Magnesium Complex

  • Purge a flame-dried 500-mL three-necked round-bottom flask with argon gas.

  • Add anhydrous MgCl₂ (4.0 equiv) and dry paraformaldehyde powder (5.0 equiv) while maintaining positive argon pressure.

  • Inject anhydrous Acetonitrile (CH₃CN) to achieve a 0.2 M concentration relative to the target phenol.

  • Dropwise, add anhydrous Triethylamine (Et₃N, 4.0 equiv) via syringe.

Validation Checkpoint: The mixture will initially be a heterogeneous slurry. Stir for 15 minutes at room temperature to allow preliminary complexation.

Step 2: Substrate Addition 5. Add 2,4-di-tert-amylphenol (1.0 equiv) dropwise via syringe.

Validation Checkpoint: The mixture must transition to an opaque, light pink or pale yellow color. This visual shift confirms the successful deprotonation of the phenol and the formation of the critical magnesium phenoxide intermediate. If the solution remains colorless, check your Et₃N quality.

Step 3: Formylation (Aldol-Type Condensation) 6. Immerse the flask in a pre-heated oil bath at 85 °C to achieve a gentle reflux (internal temp ~82 °C). 7. Maintain reflux for 3.5 to 4 hours.

Validation Checkpoint: The solution will turn a bright orange-yellow color. If the solution remains pale, the aldol condensation has stalled. If it turns dark brown/black, thermal degradation or oxygen ingress has occurred.

Step 4: Quenching and Isolation 8. Cool the reaction to room temperature and dilute with diethyl ether (10 volumes). 9. Slowly quench the reaction by washing with 1 N HCl (3 × 100 mL). (Caution: Exothermic with gas evolution). The acid breaks the Mg-chelate, releasing the free salicylaldehyde. 10. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 11. Purify the resulting pale yellow oil via silica gel chromatography (Hexanes/Ethyl Acetate) or vacuum distillation to yield pure 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

Part 4: Diagnostic Workflow

Use the following logical workflow to diagnose and resolve poor yields during your formylation experiments.

TroubleshootingWorkflow Start Yield < 70% or High Byproducts? CheckSM Analyze Crude by NMR/TLC Start->CheckSM Unreacted High Unreacted Phenol CheckSM->Unreacted Observation Byproducts High Ethers/Dimers CheckSM->Byproducts Observation Moisture Moisture Contamination (Hydrolyzed Mg-Phenoxide) Unreacted->Moisture Suspected Cause Sterics Steric Hindrance (Incomplete Chelation) Unreacted->Sterics Suspected Cause Stoichiometry Reagent Imbalance (Excess Formaldehyde) Byproducts->Stoichiometry Suspected Cause FixMoisture Use rigorously anhydrous MgCl2 & Solvents Moisture->FixMoisture Solution FixSterics Switch solvent to CH3CN (Higher Reflux Temp) Sterics->FixSterics Solution FixStoich Increase MgCl2/Et3N to 4.0 equivalents Stoichiometry->FixStoich Solution

Diagnostic workflow for troubleshooting low yields in MgCl2-mediated ortho-formylation.

References

  • Hansen, T. V.; Skattebøl, L. "Ortho-formylation of phenols using MgCl₂, Et₃N and para-formaldehyde." Organic Syntheses, 2012, 89, 220.[Link]

  • Allan, G. F. et al. "Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens." The Journal of Organic Chemistry, 2007, 72, 20, 7805–7808.[Link]

  • Casiraghi, G. et al. "Selective reactions using metal phenoxides. 1. Reactions with formaldehyde." Journal of the Chemical Society, Perkin Transactions 1, 1980, 1862-1865.[Link]

  • Zhang, Y. et al. "Asymmetric Bromination/Semipinacol Rearrangement Enabled by Brønsted Acids of Stereogenic-at-Cobalt(III) Complexes." The Journal of Organic Chemistry, 2024.[Link]

Optimization

Technical Support Center: Purification of Crude 3,5-Di-tert-amyl-2-hydroxybenzaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3,5-di-tert-amyl-2-hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3,5-di-tert-amyl-2-hydroxybenzaldehyde. This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally related compounds.

I. Understanding the Molecule and Potential Impurities

3,5-Di-tert-amyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde characterized by bulky, non-polar tert-amyl groups. These alkyl groups significantly influence the molecule's solubility and chromatographic behavior, rendering it highly soluble in non-polar organic solvents and less so in polar solvents.

The primary impurities in a crude sample will largely depend on the synthetic route employed, most commonly the Duff or Reimer-Tiemann reactions.

Potential Impurities:

  • Unreacted Starting Materials: Such as 2,4-di-tert-amylphenol.

  • Positional Isomers: Including the p-hydroxybenzaldehyde isomer. The ortho-formylation is generally favored in reactions like the Reimer-Tiemann due to the directing effect of the hydroxyl group.[1]

  • Reaction Byproducts: Arising from side reactions inherent to the synthetic method. For instance, the Duff reaction can sometimes yield byproducts from the complex reaction of hexamethylenetetramine with the phenol.[2]

  • Oxidation Product: The corresponding carboxylic acid, 3,5-di-tert-amyl-2-hydroxybenzoic acid, can form upon exposure of the aldehyde to air.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

A logical first step in any purification strategy is to analyze the crude mixture by Thin Layer Chromatography (TLC) to visualize the number of components and guide the selection of the appropriate purification technique.

II. Purification Workflow: A Decision-Making Diagram

PurificationWorkflow start Crude 3,5-di-tert-amyl-2-hydroxybenzaldehyde tlc TLC Analysis (e.g., Hexane:Ethyl Acetate 9:1) start->tlc decision1 Is there a major, well-separated spot for the product? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes, and it appears to be the major component column Column Chromatography decision1->column No, multiple spots or significant impurities purity_check1 Assess Purity (TLC, Melting Point, NMR) recrystallization->purity_check1 purity_check2 Assess Purity of Fractions (TLC) column->purity_check2 purity_check1->column Fails Purity Criteria end_pure Pure Product purity_check1->end_pure Meets Purity Criteria purity_check2->end_pure Fractions are Pure end_impure Repurify or Re-evaluate Strategy purity_check2->end_impure Fractions are Impure

Caption: A typical workflow for the purification of 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

III. Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like 3,5-di-tert-amyl-2-hydroxybenzaldehyde, especially when the impurities have different solubility profiles from the desired product.

Problem Potential Cause Solution
Product Fails to Crystallize (Oils Out) The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.[3]- Try a lower-boiling point solvent or a solvent mixture. - Add a small amount of a "poor" solvent to the hot solution to induce crystallization upon cooling.[4] - If the product consistently oils out, column chromatography may be a more suitable purification method.
No Crystals Form Upon Cooling The solution is not supersaturated, likely due to using too much solvent.[3]- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[5] - Add a seed crystal of the pure compound. - Reduce the solvent volume by gentle heating or under reduced pressure and allow it to cool again.
Low Recovery of Pure Product The chosen solvent is too good, even at low temperatures, leading to significant product loss in the mother liquor.[6]- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Consider a two-solvent system where the product has lower solubility in the second solvent.[4]
Crystals are Colored Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.
Crystallization is Too Rapid The solution is too concentrated, or cooling is too fast, trapping impurities within the crystal lattice.[6]- Re-dissolve the crystals in a slightly larger volume of hot solvent and allow for slower cooling. Insulating the flask can promote the formation of larger, purer crystals.[7]
Detailed Protocol: Recrystallization from an Alcohol Solvent

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on data for the analogous 3,5-di-tert-butyl-2-hydroxybenzaldehyde, methanol or ethanol are excellent starting points for recrystallization.[2][8]

  • Dissolution: In an Erlenmeyer flask, add the crude 3,5-di-tert-amyl-2-hydroxybenzaldehyde and a minimal amount of the chosen alcohol. Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum. Due to the potential for air oxidation, it is advisable to dry the compound under an inert atmosphere if possible.[9]

IV. Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities and is particularly useful when recrystallization is ineffective.

Problem Potential Cause Solution
Poor Separation of Product and Impurities The eluent system is not optimized.[10]- Develop an appropriate eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.[10] - A common starting point for non-polar aromatic aldehydes is a mixture of hexane and ethyl acetate.[6] - If spots are too close, try a less polar solvent system or consider using a different stationary phase like alumina.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.- Adjust the solvent ratio. Increase the proportion of the non-polar solvent (e.g., hexane) to slow down elution, or increase the polar solvent (e.g., ethyl acetate) to speed it up.
Streaking or Tailing of Spots on TLC/Column The compound may be interacting with the acidic silica gel, or the column may be overloaded.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to deactivate the silica gel, especially if acidic impurities are suspected.[6] - Ensure the sample is loaded onto the column in a minimal volume of solvent.
Cracking of the Silica Gel Bed The column was not packed properly, or the solvent polarity was changed too drastically.- Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.[10] - When running a gradient elution, change the solvent composition gradually.
Aldehyde Decomposition on the Column Aldehydes can be sensitive to the acidic nature of silica gel.[11]- Use deactivated silica gel (treated with a base like triethylamine).[6] - Consider using a less acidic stationary phase, such as neutral alumina.
Detailed Protocol: Column Chromatography on Silica Gel
  • TLC Analysis: Develop a suitable solvent system using TLC plates. For a non-polar compound like 3,5-di-tert-amyl-2-hydroxybenzaldehyde, a good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). The ideal system will give a well-separated spot for the product with an Rf value between 0.25 and 0.35.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system developed by TLC. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

V. Frequently Asked Questions (FAQs)

Q1: My purified 3,5-di-tert-amyl-2-hydroxybenzaldehyde is a yellow oil, but the literature reports a solid. What should I do?

A1: The presence of residual solvent or minor impurities can prevent crystallization. Try re-purifying a small sample by column chromatography. If the product is indeed pure and still an oil, it may be due to its specific isomeric composition or polymorphism. However, it is more likely that impurities are present.

Q2: How can I remove the corresponding carboxylic acid impurity?

A2: An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, during the work-up can effectively remove the acidic impurity by converting it to its water-soluble salt.

Q3: The compound seems to be air-sensitive and darkens over time. How can I store it?

A3: 3,5-Di-tert-amyl-2-hydroxybenzaldehyde, like many phenolic aldehydes, can be sensitive to air and light.[9] It is best stored under an inert atmosphere (nitrogen or argon), in a sealed container, and protected from light in a refrigerator or freezer.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a viable purification technique for liquids, the relatively high boiling point and potential for thermal decomposition of this compound make it less ideal than recrystallization or column chromatography.

Q5: What is the expected melting point of pure 3,5-di-tert-amyl-2-hydroxybenzaldehyde?

VI. References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Harris, E. B. J. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Maldonado-Domínguez, M. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • (2015, April 1). Purifying aldehydes? Reddit. Retrieved from [Link]

  • JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wipf Group. (n.d.). Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Reddit. (2024, June 3). Solvent for aldehyde for TLC. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • Reddit. (2024, June 3). Solvent for aldehyde for TLC. Retrieved from [Link]

  • ResearchGate. (2015, June 1). (PDF) 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubMed. (2003, February 7). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). (E)-2′-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-1,1′-binaphthalen-2-ol methanol monosolvate. Retrieved from [Link]

  • Google Patents. (n.d.). US4119671A - Process for the preparation of hydroxybenzaldehydes. Retrieved from

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction temperature for 3,5-di-tert-amyl-2-hydroxybenzaldehyde condensation

Welcome to the technical support center for the synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The focus is on optimizing the reaction temperature for the condensation (formylation) reaction, a critical parameter for achieving high yield and purity.

The synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is typically achieved via an electrophilic aromatic substitution known as the Duff reaction.[1][2] This reaction formylates the phenol ring at the position ortho to the hydroxyl group using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[1][3] The bulky tert-amyl groups at positions 3 and 5 sterically direct the formylation to the available C2 position, making this a highly regioselective transformation. However, controlling the reaction conditions, especially temperature, is paramount to prevent side reactions and maximize product yield.

Troubleshooting Guide: Optimizing Reaction Temperature

Optimizing the reaction temperature is a balancing act. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can lead to the formation of undesirable byproducts and decomposition.[4]

Issue 1: Low or No Product Yield

A common issue is a low yield of the desired 3,5-di-tert-amyl-2-hydroxybenzaldehyde. This can manifest as a significant amount of unreacted 2,4-di-tert-amylphenol starting material remaining after the reaction.

Possible Causes & Solutions:

  • Insufficient Temperature: The activation energy for the C-C bond formation between the phenol and the electrophilic iminium ion (derived from HMTA) may not be met.[3] The Duff reaction often requires elevated temperatures to proceed at a reasonable rate.[2][5]

    • Troubleshooting Step: Gradually increase the reaction temperature in 10°C increments. For Duff reactions using trifluoroacetic acid (TFA) as a solvent, a starting temperature of around 70-80°C is often effective.[4][6] If using a more traditional medium like acetic acid or a glycerol/boric acid mixture, temperatures may need to be significantly higher, in the range of 150-160°C.

    • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material at each temperature increment.[4]

  • Sub-optimal Reaction Time at a Given Temperature: The reaction may simply not have been allowed to run long enough for completion at the chosen temperature.

    • Troubleshooting Step: Before increasing the temperature, ensure the reaction has been run for an adequate duration. For some modified Duff reactions, this could be anywhere from 30 minutes to several hours.[7][6] Run a time-course experiment at a promising temperature to determine the point of maximum conversion.

Issue 2: Significant Byproduct Formation - Resin/Polymer

The formation of a dark, tarry, or resinous substance is a frequent problem in phenol formylation, which significantly complicates purification and reduces yield.

Possible Causes & Solutions:

  • Excessively High Temperature: High temperatures accelerate polymerization pathways. Phenols and formaldehyde (or its equivalents from HMTA) can undergo condensation reactions to form phenol-formaldehyde type resins.[4]

    • Troubleshooting Step: Reduce the reaction temperature. The goal is to find the lowest effective temperature that allows for the formylation to proceed without significant resin formation.[4] Even a 10-20°C reduction can have a substantial impact.

    • Expert Insight: The formation of these resins is often acid-catalyzed. If reducing the temperature leads to an unacceptably slow reaction, consider using a milder acid catalyst system if the protocol allows.[4]

Issue 3: Formation of Unexpected Isomers or Di-formylated Products

While the bulky tert-amyl groups strongly favor ortho-formylation, extreme conditions can sometimes lead to side products.

Possible Causes & Solutions:

  • High Temperature Leading to Isomerization or Side Reactions: While sterically hindered, high thermal energy can potentially overcome the regioselectivity barriers, though this is less common for this specific substrate. More likely, high temperatures can promote other unforeseen decomposition or condensation pathways.

    • Troubleshooting Step: Maintain a controlled and moderate temperature. For this substrate, aiming for the lowest temperature that gives a clean conversion is the best strategy.

  • Di-formylation: In phenols where multiple positions are available, di-formylation can occur.[4] For 3,5-di-tert-amyl-2-hydroxybenzaldehyde synthesis, this is not a primary concern as only one ortho position is available. However, if starting with a different phenol, controlling temperature and stoichiometry is key.[4]

Summary of Temperature Effects & Recommendations
IssueLikely Temperature CauseRecommended ActionMonitoring Technique
Low Yield / Incomplete Reaction Too LowIncrease temperature in 10°C increments. Extend reaction time.TLC/HPLC for starting material consumption.
Resin/Polymer Formation Too HighDecrease temperature by 10-20°C.Visual inspection for tar; TLC for clean spot formation.
Poor Selectivity Too HighReduce temperature to the minimum required for conversion.NMR/GC-MS of the crude product to identify byproducts.

Logical Workflow for Temperature Optimization

The following diagram outlines a systematic approach to troubleshooting and optimizing the reaction temperature for your synthesis.

G cluster_0 cluster_1 Troubleshooting Paths cluster_2 start Start: Low Yield or High Impurity check_temp Is reaction temperature within known range (e.g., 70-90°C for TFA)? start->check_temp adjust_temp Adjust temperature to baseline (e.g., 80°C) and monitor. check_temp->adjust_temp No analyze_crude Analyze crude product by TLC/HPLC/NMR check_temp->analyze_crude Yes adjust_temp->analyze_crude outcome Evaluate Outcome analyze_crude->outcome incomplete Incomplete Reaction: High Starting Material outcome->incomplete Low Conversion resin High Impurity: Resin/Tarry Byproducts outcome->resin High Impurity clean Clean Conversion: High Yield & Purity outcome->clean Good Result increase_temp ACTION: Increase Temperature by 10°C. Extend reaction time. incomplete->increase_temp decrease_temp ACTION: Decrease Temperature by 10°C. Check reagent stoichiometry. resin->decrease_temp end Optimization Complete. Proceed with protocol. clean->end increase_temp->analyze_crude Re-evaluate decrease_temp->analyze_crude Re-evaluate caption Workflow for optimizing reaction temperature.

Caption: Workflow for optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing 3,5-di-tert-amyl-2-hydroxybenzaldehyde? A1: The most common and effective method is the Duff reaction, which involves the ortho-formylation of the corresponding phenol (2,4-di-tert-amylphenol) using hexamethylenetetramine (HMTA) in an acidic solvent like trifluoroacetic acid (TFA) or a glycerol-boric acid mixture.[1][2] The reaction is highly selective for the ortho position due to the directing effect of the hydroxyl group and steric hindrance from the tert-amyl groups.[1]

Q2: My reaction turns very dark and thick. What's causing this and how can I prevent it? A2: This is a classic sign of resin formation, a common side reaction in phenol formylations, especially when temperatures are too high.[4] To prevent this, maintain the lowest effective temperature for the reaction. For a Duff reaction in TFA, this may be around 70°C.[4][6] Also, ensure the stoichiometry is correct, as an excessive amount of the formylating agent can contribute to polymerization.[4]

Q3: Can I use a different acid besides trifluoroacetic acid (TFA)? A3: Yes, historically the Duff reaction was carried out in hot acetic acid or a mixture of glycerol and boric acid.[2][3] However, using TFA as both the solvent and acid catalyst has been shown to significantly improve yields and reaction rates, particularly for less reactive phenols.[6] If you use other acids, be prepared to adjust the temperature, which may need to be much higher (e.g., 150-160°C).

Q4: How do I know the reaction is complete? A4: The best way to monitor the reaction's progress is by using Thin Layer Chromatography (TLC) or HPLC.[4] Periodically take a small aliquot from the reaction mixture and analyze it to track the disappearance of the starting phenol and the appearance of the product aldehyde. This prevents running the reaction for an unnecessarily long time, which can increase byproduct formation.

Experimental Protocol: Modified Duff Reaction

This protocol is adapted from established procedures for the synthesis of the structurally similar 3,5-di-tert-butylsalicylaldehyde and is expected to be effective for the di-tert-amyl analog.[7][8]

Materials:

  • 2,4-di-tert-amylphenol (1 equivalent)

  • Hexamethylenetetramine (HMTA) (2-3 equivalents)

  • Trifluoroacetic acid (TFA), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric acid (4 M)

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-amylphenol (1 equiv.) and hexamethylenetetramine (3 equiv.) in anhydrous trifluoroacetic acid.

  • Reaction: Heat the mixture to 70-80°C. (This is the critical temperature to optimize) . Monitor the reaction progress by TLC until the starting phenol is consumed (typically 3-6 hours).[7]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a 4 M HCl solution.

  • Isolation: If a precipitate forms, it can be collected by filtration. If no solid precipitates, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).[7][6]

  • Washing: Combine the organic extracts and wash successively with saturated brine solution.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

References

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • Grimblat, N., Sarotti, A. M., Kaufman, T. S., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14, 10496-10501.
  • Wikipedia. (n.d.). Duff reaction. Wikipedia.
  • BenchChem. (2025). Minimizing by-product formation in salicylaldehyde synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols. BenchChem Technical Support.
  • BenchChem. (2025). troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol. BenchChem Technical Support.
  • Kopach, M. E., Dasse, O. A., & Lindsey, J. S. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry.
  • Patai, S. (Ed.). (1970). The Chemistry of the Carbonyl Group. John Wiley & Sons.
  • Tooke, D. M., & Spek, A. L. (2004). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E60, o766-o767. [Link]

  • Smith, W. E. (1972). Duff reaction.
  • Lindoy, L. F., & Meehan, G. V. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the Duff reaction. Synthesis, 1998(07), 1029-1032.
  • Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). A new, highly efficient, and regioselective ortho-formylation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.
  • U.S. Patent No. 3,833,660. (1974).
  • DergiPark. (2018). Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert... Journal of the Turkish Chemical Society, Section A: Chemistry.
  • European Molecular Biology Laboratory. (n.d.). 3,5-di-tert-butyl-2-hydroxybenzaldehyde. ChEBI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. PubChem. [Link]

  • U.S. Patent No. 5,324,860. (1994). Process for 3,5-di-tert-butylsalicylaldehyde.
  • Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. [Link]

  • PMC. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Resolving Side Reactions in 3,5-Di-tert-amyl-2-hydroxybenzaldehyde Complexation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when working with highly sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when working with highly sterically hindered salicylaldehydes.

The integration of bulky tert-amyl groups at the 3- and 5-positions of the salicylaldehyde ring is a proven strategy to prevent catalyst dimerization and create highly enantioselective chiral pockets in Salen-type metal complexes[1]. However, this extreme steric bulk fundamentally alters the reactivity profile of the ligand, making standard complexation protocols prone to stalling, hydrolysis, and redox-driven degradation[2].

Below is our diagnostic workflow and troubleshooting guide to help you achieve high-purity mononuclear complexes.

DiagnosticWorkflow Start Issue: Low Yield or Impure Complex Stage Identify Stage of Failure Start->Stage Ligand Ligand Synthesis (Schiff Base) Stage->Ligand Metal Metal Complexation Stage->Metal Incomplete Incomplete Condensation (Mono-imine) Ligand->Incomplete Steric Hindrance Hydrolysis Imine Hydrolysis (Aldehyde Reversion) Ligand->Hydrolysis Water Accumulation Oxidation Ligand Oxidation (Phenoxyl Radicals) Metal->Oxidation Premature O2 Exposure Dealkylation Dealkylation (Loss of t-Amyl) Metal->Dealkylation Excessive Acidity

Diagnostic workflow for identifying side reactions in bulky Salen complexation.

Part 1: Ligand Synthesis (Schiff Base Condensation)

The formation of the tetradentate Salen ligand requires the condensation of two equivalents of 3,5-di-tert-amyl-2-hydroxybenzaldehyde with one equivalent of a diamine.

Q: Why is my condensation reaction stalling at the mono-imine intermediate, leaving unreacted aldehyde in the mixture? A: This is a direct consequence of steric hindrance. The bulky tert-amyl group at the 3-position physically shields the formyl carbon. While the first condensation step proceeds relatively easily, the resulting mono-imine intermediate is highly congested, raising the activation energy required for the second amine moiety to attack the remaining aldehyde[3].

  • The Fix: You must exploit Le Chatelier's principle. Switch from ethanol to toluene and use a Dean-Stark apparatus to azeotropically remove water at 110 °C. By continuously removing the water byproduct, you thermodynamically force the equilibrium toward the di-imine product.

Q: I tried using an acid catalyst to speed up the condensation, but my Mass Spectrometry (MS) results show a loss of ~70 Da. What happened? A: You have induced an acid-catalyzed retro-Friedel-Crafts dealkylation. The tert-amyl group forms a highly stable tertiary carbocation. In the presence of strong Brønsted or Lewis acids (often mistakenly added to catalyze imine formation), the aromatic ring is protonated, and the tert-amyl group is cleaved as a leaving group.

  • The Fix: Avoid strong acids. If a catalyst is absolutely necessary, use mild, non-acidic desiccants like Barium Oxide (BaO) or 3Å molecular sieves to drive the reaction without altering the pH[3].

Quantitative Data: Condensation Optimization

Table 1: Impact of reaction conditions on the condensation of 3,5-di-tert-amyl-2-hydroxybenzaldehyde with ethylenediamine.

SolventAdditive / Water RemovalTemperatureTimeYieldPrincipal Side Reaction
EthanolNone78 °C (Reflux)24 h< 40%Mono-imine stalling, Hydrolysis
MethanolCatalytic HCl65 °C (Reflux)12 h60%Dealkylation (Loss of t-amyl)
Ethyl AcetateBaO (Desiccant)25 °C (RT)5 h88%Minimal[3]
TolueneDean-Stark Trap110 °C (Reflux)6 h> 95%None (Optimal)

Part 2: Metal Complexation & Redox Side Reactions

Once the ligand is synthesized, coordinating it to transition metals (e.g., Mn, Co, Fe) introduces a new set of challenges, primarily driven by the redox activity of the metal center.

Q: When I add Mn(II) or Co(II) acetate to my ligand solution, it turns into a dark, intractable black sludge instead of forming crystalline complexes. Why? A: Your ligand is undergoing oxidative degradation. The tert-amyl groups are electron-donating, making the phenolate rings highly electron-rich. If complexation is performed in the presence of ambient oxygen, the metal center (e.g., Mn or Co) binds O₂ to form a highly reactive superoxo or peroxo species. This intermediate can abstract an electron from the electron-rich phenolate ring, generating a transient phenoxyl radical [2]. This radical rapidly decomposes, leading to polymerization and the "black sludge" you observe.

RedoxPathway M2 M(II) + Salen Ligand Complex M(II)-Salen Complex M2->Complex Anaerobic Conditions Superoxo M(III)-Superoxo Species Complex->Superoxo Premature O2 Exposure Oxo M(V)=O or M(IV)=O (Active Catalyst) Complex->Oxo Controlled Oxidation (e.g., PhIO or ClO-) Radical Phenoxyl Radical (Ligand Degradation) Superoxo->Radical Intramolecular e- transfer

Mechanistic pathway showing the divergence between active catalyst formation and ligand degradation.

Q: How do I safely activate the catalyst to the M(III) or M(V) state without destroying the ligand? A: You must separate the coordination step from the oxidation step. First, form the M(II) complex under strictly anaerobic conditions. Once the metal is securely chelated in the tetradentate pocket, you can introduce a controlled, terminal oxidant (such as iodosylbenzene or sodium hypochlorite) to generate the active high-valent metal-oxo species (e.g., Mn(V)=O) required for catalysis[4].

Part 3: Self-Validating Experimental Protocol

To ensure the structural integrity of your 3,5-di-tert-amyl Salen metal complex, follow this validated anaerobic methodology.

Step-by-Step Methodology: Anaerobic Synthesis of Co(II)-Salen Complex

  • Solvent Degassing: Sparge 50 mL of absolute ethanol with ultra-high purity Argon (Ar) for a minimum of 30 minutes to displace all dissolved oxygen.

  • Ligand Deprotonation: In a Schlenk flask under Ar, dissolve 2.0 mmol of the purified di-tert-amyl Salen ligand in the degassed ethanol. Add 4.0 mmol of solid KOH.

    • Self-Validation Check: The solution will immediately shift to a vibrant, clear yellow, confirming the formation of the diphenolate species.

  • Metallation: Dissolve 2.0 mmol of Cobalt(II) acetate tetrahydrate in 10 mL of degassed ethanol. Add this dropwise to the ligand solution over 15 minutes using an air-tight syringe.

  • Thermal Complexation: Heat the reaction mixture to 80 °C (reflux) for 2 hours while maintaining a positive pressure of Argon.

    • Self-Validation Check: The solution should transition to a deep brick-red or brown color. If the solution turns opaque black, oxygen has breached the system, and phenoxyl radicals have formed.

  • Isolation: Cool the flask to 0 °C in an ice bath to induce precipitation. Filter the resulting crystals using a Schlenk frit under a blanket of Argon. Wash with cold, degassed ethanol and dry under high vacuum.

References

  • [1] Co(salen)-catalyzed aerobic oxidation of lignin models: investigating the role of ligands through data science. RSC Publishing. 1

  • [2] Transient Intermediates from Mn(salen) with Sterically Hindered Mesityl Groups: Interconversion between MnIV-Phenolate and MnIII-Phenoxyl Radicals as an Origin for Unique Reactivity. The Journal of Physical Chemistry A - ACS Publications. 2

  • [3] Asymmetric Catalysis of Hetero-Ene Reactions with Tridentate Schiff Base Chromium(III) Complexes. Journal of the American Chemical Society - ACS Publications. 3

  • [4] Epoxidation of Neral/Geranial Using a Jacobsen-Katsuki Mn catalyst by Chemical and Electrochemical Methods. SciELO México. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of 3,5-di-tert-amyl-2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzaldehyde Derived Catalysts

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands and precursors for catalysts is a critical decision that significantly influences reaction outcomes. This guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands and precursors for catalysts is a critical decision that significantly influences reaction outcomes. This guide provides an in-depth comparison of two closely related salicylaldehyde derivatives: 3,5-di-tert-amyl-2-hydroxybenzaldehyde and the more commonly known 3,5-di-tert-butyl-2-hydroxybenzaldehyde. While the latter is a well-established building block for a variety of catalysts, particularly Salen-type complexes, the former remains a less explored alternative.[1] This guide will delve into the theoretical underpinnings of how the subtle difference in their alkyl substituents—tert-amyl versus tert-butyl—may translate into significant variations in catalytic efficiency. We will also present a comprehensive experimental protocol for a head-to-head comparison of their performance in a representative catalytic transformation.

Introduction: The Significance of Steric and Electronic Effects in Catalysis

The catalytic activity of a metal complex is intimately linked to the steric and electronic environment of the metal center, which is dictated by the surrounding ligands. Salicylaldehyde-based ligands, such as Salen ligands, are popular in catalysis due to their straightforward synthesis and the ease with which their steric and electronic properties can be tuned.[1] The substituents on the salicylaldehyde backbone play a crucial role in modulating the catalyst's solubility, stability, and, most importantly, its activity and selectivity.

The 3 and 5 positions of the salicylaldehyde ring are particularly important for fine-tuning the catalyst's properties. Bulky substituents at these positions can create a chiral pocket around the metal center, which is essential for enantioselective catalysis. They can also influence the electronic properties of the catalyst by inductive effects. This guide focuses on two such bulky substituents: the tert-butyl and the tert-amyl groups.

Theoretical Comparison: tert-Amyl vs. tert-Butyl Substituents

The tert-butyl group, -C(CH₃)₃, is a cornerstone in catalyst design due to its significant steric bulk.[2] The tert-amyl group, -C(CH₃)₂(C₂H₅), is structurally similar but with one methyl group replaced by an ethyl group. This seemingly minor change can have a cascade of effects on the resulting catalyst's behavior.

Steric Effects

The primary difference between the tert-amyl and tert-butyl groups lies in their steric profiles. While both are bulky, the tert-amyl group introduces a degree of asymmetry and potentially greater conformational flexibility due to the ethyl group.

  • Steric Hindrance: The tert-butyl group is known for its substantial steric hindrance, which can be quantified by parameters like the Taft steric parameter (Es).[3] This bulk is often exploited to create highly selective catalysts. The tert-amyl group, while also bulky, has a slightly different shape and may present a different steric environment to the incoming substrate. This could lead to altered substrate recognition and, consequently, different enantioselectivities in asymmetric reactions.

  • Conformational Rigidity: The tert-butyl group is conformationally rigid. The tert-amyl group, with its ethyl substituent, has more rotational freedom, which could lead to a more flexible catalytic pocket. This flexibility might be advantageous for accommodating a broader range of substrates, but it could also be detrimental to achieving high enantioselectivity.

Electronic Effects

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). The order of this effect is typically tertiary > secondary > primary.[3]

  • Inductive Effect: Both tert-butyl and tert-amyl groups are electron-donating. The slightly larger size and potentially greater hyperconjugation possibilities of the tert-amyl group might lead to a marginally stronger electron-donating effect compared to the tert-butyl group. This could influence the electron density at the metal center of the catalyst, thereby affecting its redox potential and overall reactivity.

The interplay of these steric and electronic effects is complex and often non-intuitive. Therefore, experimental validation is crucial to determine which substituent leads to a more efficient catalyst for a specific application.

Data Presentation: A Comparative Overview

Due to the limited availability of experimental data for 3,5-di-tert-amyl-2-hydroxybenzaldehyde in the public domain, a direct quantitative comparison of catalytic efficiency is not currently possible. However, we can tabulate the known physical properties of the parent aldehydes to provide a baseline for comparison.

Property3,5-di-tert-butyl-2-hydroxybenzaldehyde3,5-di-tert-amyl-2-hydroxybenzaldehyde
CAS Number 37942-07-7[4]41715-33-7[5]
Molecular Formula C₁₅H₂₂O₂[4]C₁₇H₂₆O₂
Molecular Weight 234.34 g/mol [4]262.39 g/mol
Appearance White to yellow crystalline powder[6][7]Data not readily available
Melting Point 59-61 °C[4]Data not readily available
Solubility Soluble in common organic solventsExpected to be soluble in common organic solvents

Experimental Protocols: A Framework for Comparative Analysis

To objectively assess the catalytic efficiency of catalysts derived from these two aldehydes, a well-defined experimental protocol is essential. The following is a proposed workflow for the synthesis of the corresponding Salen-type manganese complexes and their evaluation in the asymmetric epoxidation of an alkene.

Synthesis of Salen Ligands and their Manganese Complexes

This protocol outlines the synthesis of the Salen ligands and their subsequent complexation with manganese.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Epoxidation cluster_analysis Analysis aldehyde_A 3,5-di-tert-amyl- 2-hydroxybenzaldehyde ligand_A Salen Ligand A aldehyde_A->ligand_A Condensation (Ethanol, Reflux) aldehyde_B 3,5-di-tert-butyl- 2-hydroxybenzaldehyde ligand_B Salen Ligand B aldehyde_B->ligand_B Condensation (Ethanol, Reflux) diamine (1R,2R)-(-)-1,2-Cyclo- hexanediamine diamine->ligand_A diamine->ligand_B complex_A Mn-Salen Complex A ligand_A->complex_A Complexation (Ethanol, Reflux) complex_B Mn-Salen Complex B ligand_B->complex_B Complexation (Ethanol, Reflux) mn_acetate Mn(OAc)₂·4H₂O mn_acetate->complex_A mn_acetate->complex_B reaction_A Reaction with Cat. A complex_A->reaction_A reaction_B Reaction with Cat. B complex_B->reaction_B alkene Styrene alkene->reaction_A alkene->reaction_B oxidant m-CPBA oxidant->reaction_A oxidant->reaction_B analysis_A GC-MS (Yield) Chiral HPLC (ee) reaction_A->analysis_A analysis_B GC-MS (Yield) Chiral HPLC (ee) reaction_B->analysis_B

Caption: Experimental workflow for the synthesis and comparative catalytic testing of Mn-Salen complexes.

Step-by-step Methodology:

  • Synthesis of Salen Ligands:

    • In two separate round-bottom flasks, dissolve 1.0 equivalent of (1R,2R)-(-)-1,2-cyclohexanediamine in absolute ethanol.

    • To each flask, add 2.1 equivalents of either 3,5-di-tert-amyl-2-hydroxybenzaldehyde or 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

    • Reflux the mixtures for 4 hours.

    • Allow the solutions to cool to room temperature, at which point the yellow Salen ligands should precipitate.

    • Collect the solids by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the ligands by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Synthesis of Manganese(III)-Salen Complexes:

    • In two separate flasks, dissolve the synthesized Salen ligands in ethanol by heating.

    • To each solution, add a solution of manganese(II) acetate tetrahydrate (2.5 equivalents) in water.

    • Reflux the mixtures for 2 hours, during which the color should turn dark brown.

    • Cool the mixtures to room temperature and then in an ice bath to precipitate the Mn(III)-Salen complexes.

    • Collect the dark brown solids by vacuum filtration, wash with water, and dry under vacuum.

    • Characterize the complexes by FT-IR and UV-Vis spectroscopy.

Catalytic Epoxidation of Styrene

This protocol details the use of the synthesized complexes in a model epoxidation reaction.

Diagram of the Catalytic Cycle:

catalytic_cycle catalyst Mn(III)-Salen intermediate1 Mn(V)=O Salen catalyst->intermediate1 Oxidation intermediate2 Metallo-oxetane Intermediate intermediate1->intermediate2 [2+2] Cycloaddition intermediate2->catalyst Reductive Elimination epoxide Epoxide (Styrene Oxide) intermediate2->epoxide oxidant Oxidant (e.g., m-CPBA) oxidant->catalyst byproduct Byproduct oxidant->byproduct alkene Alkene (Styrene) alkene->intermediate1

Caption: A simplified proposed catalytic cycle for the Mn-Salen catalyzed epoxidation of an alkene.

Step-by-step Methodology:

  • Reaction Setup:

    • In two separate reaction vials, add the alkene substrate (e.g., styrene, 1.0 mmol) and the respective Mn-Salen catalyst (0.01 mmol, 1 mol%).

    • Add a suitable solvent (e.g., dichloromethane, 5 mL).

    • Cool the mixtures to 0 °C in an ice bath.

  • Reaction Execution:

    • To each vial, add the oxidant (e.g., m-chloroperoxybenzoic acid, m-CPBA, 1.2 mmol) portion-wise over 10 minutes.

    • Stir the reactions at 0 °C for the desired reaction time (e.g., 4 hours).

  • Work-up and Analysis:

    • Quench the reactions by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Analyze the crude product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the conversion and yield of the epoxide.

    • Determine the enantiomeric excess (ee) of the epoxide product by chiral high-performance liquid chromatography (HPLC).

Conclusion and Future Outlook

The choice between 3,5-di-tert-amyl-2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzaldehyde as a catalyst precursor is not trivial. While the tert-butyl derivative is well-established, the tert-amyl analogue presents an intriguing alternative that warrants further investigation. The subtle differences in their steric and electronic profiles could lead to significant variations in catalytic performance, potentially offering advantages in terms of activity, selectivity, or substrate scope.

The experimental framework provided in this guide offers a clear and robust methodology for a direct and objective comparison of these two building blocks. The results of such a study would be of great interest to the scientific community, particularly those involved in catalyst design and asymmetric synthesis. By systematically exploring the impact of such seemingly minor structural modifications, we can gain a deeper understanding of the structure-activity relationships that govern catalysis and pave the way for the development of more efficient and selective catalysts for a wide range of chemical transformations.

References

  • Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC . [Link]

  • Chemical Properties of Benzaldehyde, 2-hydroxy, 3,5-di(t-butyl) - Cheméo . [Link]

  • 3,5-Di-tert-butylsalicylaldehyde - Wikipedia . [Link]

  • 3,5-Di-tert-amyl-2-hydroxybenzaldehyde | CAS#:41715-33-7 | Chemsrc . [Link]

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - [D39733] - Synthonix . [Link]

  • 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem . [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Di-tert-amyl-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Di-tert-amyl-2-hydroxybenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.